Highest Marketed Iodine Concentration (400 mgI/mL) Enabled by Superior Solution Stability
Iomeprol exhibits exceptionally high solution stability, which enables its formulation at an iodine concentration of 400 mgI/mL, the highest concentration currently available on the market for a nonionic monomeric contrast medium [1]. This high concentration is achieved without the need for a chelating agent, as iomeprol solutions are stable under a wide range of conditions, including X-ray radiation [2]. In contrast, other nonionic monomers, such as iopamidol and iohexol, require the inclusion of edetate calcium disodium (EDTA) to maintain stability [3]. The 400 mgI/mL formulation provides a higher iodine delivery per unit volume, which is advantageous for CT angiography and other procedures requiring rapid, dense vascular opacification.
| Evidence Dimension | Maximum marketed iodine concentration |
|---|---|
| Target Compound Data | 400 mgI/mL |
| Comparator Or Baseline | Other nonionic monomers (e.g., iopamidol, iohexol, iopromide) typically marketed up to 370-380 mgI/mL |
| Quantified Difference | Iomeprol offers the highest concentration (400 mgI/mL) |
| Conditions | Pharmaceutical formulation for clinical injection |
Why This Matters
This allows for a lower injection volume to achieve the same total iodine dose, which can improve bolus geometry and patient comfort, or alternatively, deliver a higher iodine load in volume-restricted applications.
- [1] Gallotti A, Uggeri F, Favilla A, Cabrini GP, de Haën C. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations. Eur J Radiol. 1994 May;18 Suppl 1:S1-12. doi: 10.1016/0720-048x(94)90089-2. View Source
- [2] Colombo Serra S, Fringuello Mingo A, Incardona C, Bergantin A, Vurro E, Bruno E, Tedoldi F. Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation. Radiography (Lond). 2024 Jul;30(4):1080-1084. doi: 10.1016/j.radi.2024.05.003. View Source
- [3] Dooley M, Jarvis B. Iomeprol: a review of its use as a contrast medium. Drugs. 2000 May;59(5):1169-86. doi: 10.2165/00003495-200059050-00013. View Source
